molecular formula C7H14N2O B15214910 N-(Morpholin-4-yl)propan-2-imine CAS No. 41482-88-6

N-(Morpholin-4-yl)propan-2-imine

Cat. No.: B15214910
CAS No.: 41482-88-6
M. Wt: 142.20 g/mol
InChI Key: DIOUFZAQZGBPHJ-UHFFFAOYSA-N
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Description

N-(Morpholin-4-yl)propan-2-imine is a nitrogen-containing heterocyclic compound featuring a morpholine ring (a six-membered 1,4-oxazine) linked via its nitrogen atom to a propan-2-imine group. Despite its structural simplicity, direct literature on this compound is sparse; thus, comparisons are drawn from morpholine-containing analogs to infer its properties and applications.

Properties

CAS No.

41482-88-6

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-morpholin-4-ylpropan-2-imine

InChI

InChI=1S/C7H14N2O/c1-7(2)8-9-3-5-10-6-4-9/h3-6H2,1-2H3

InChI Key

DIOUFZAQZGBPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1CCOCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-ylidene)morpholin-4-amine typically involves the reaction of morpholine with isopropylidene derivatives under controlled conditions. One common method includes the condensation reaction between morpholine and acetone, catalyzed by an acid or base. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(propan-2-ylidene)morpholin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-ylidene)morpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The isopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(propan-2-ylidene)morpholin-4-one, while reduction could produce N-(propan-2-yl)morpholin-4-amine.

Scientific Research Applications

N-(propan-2-ylidene)morpholin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(propan-2-ylidene)morpholin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Morpholine Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-(Morpholin-4-yl)propan-2-imine Morpholine + imine ~170 (estimated) Not reported C=N, tertiary amine -
Quinazolin-4-amine derivatives Quinazoline + morpholine 308–387 188–254 C=N, C-Cl, C-Br, OCH₃
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines Thiopyrimidine + morpholine-ethyl Not specified Not reported C=S, C=N
2-(Morpholin-4-yl)-1,7-naphthyridines Naphthyridine + morpholine Not specified Not reported C=N, tertiary amine
  • Structural Insights: The quinazoline derivatives (e.g., 5a–5g in ) exhibit higher molecular weights and melting points (188–254°C) due to extended aromatic systems and halogen/methoxy substituents. Thiopyrimidines () incorporate a sulfur atom and ethyl-morpholine chain, altering electronic properties compared to the imine group in the target compound.

Spectroscopic Characterization

  • IR Spectroscopy :
    • Quinazoline derivatives () show C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches. This compound would exhibit similar C=N absorption but lack N-H due to its tertiary imine structure.
    • Morpholine’s C-O-C and C-N stretches (~1100 cm⁻¹ and ~1250 cm⁻¹) are common across all compounds.
  • NMR and MS :
    • Quinazoline derivatives () display distinct aromatic proton signals (δ 6.5–8.5 ppm) and morpholine oxazine protons (δ 2.5–3.5 ppm). The target compound’s propan-2-imine group would show a singlet for the CH₃ groups adjacent to C=N.

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